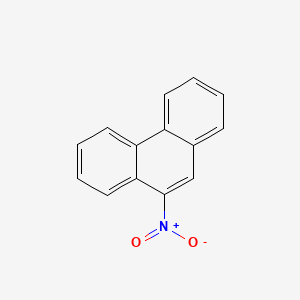

9-Nitrophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-nitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTCNQHPKFAYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241823 | |

| Record name | 9-Nitrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-46-1 | |

| Record name | 9-Nitrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Nitrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Nitrophenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Nitrophenanthrene (CAS 954-46-1): A Technical Overview for Researchers

Introduction: 9-Nitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) characterized by a phenanthrene (B1679779) backbone with a nitro group substitution.[1] This compound, appearing as a yellow crystalline solid, serves as a significant intermediate in organic synthesis, particularly in the development of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2][3] Its presence in the environment, often as a result of atmospheric formation on particulate matter, and its toxicological profile as a mutagen capable of inducing DNA damage, make it a subject of interest in environmental science and toxicology.[2][4] This guide provides a consolidated technical overview of its properties, synthesis, biological activity, and relevant experimental insights.

Chemical and Physical Properties

This compound is a relatively stable organic compound under standard conditions.[1] Its core structure consists of three fused benzene (B151609) rings, making it highly aromatic.[1] The addition of the nitro group makes it susceptible to photochemical degradation and serves as a functional handle for further chemical modifications.[1][2] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 954-46-1 | [1][3][5][6][7] |

| Molecular Formula | C₁₄H₉NO₂ | [1][3][5][6][7] |

| Molecular Weight | 223.23 g/mol | [1][3][5][8] |

| IUPAC Name | This compound | [7][8] |

| SMILES | O=--INVALID-LINK--c1cc2ccccc2c2ccccc12 | [6] |

| InChI Key | QTTCNQHPKFAYEZ-UHFFFAOYSA-N |[1][6][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 113 - 117 °C | [5][9] |

| Boiling Point | 413.3 °C at 760 mmHg | [5][10] |

| Flash Point | 207.5 °C | [5][10] |

| Density | 1.316 g/cm³ | [5] |

| Water Solubility (log10ws) | -5.73 (mol/L) | [6] |

| Octanol/Water Partition Coefficient (logP) | 3.901 - 4.3 | [6][8] |

| Vapor Pressure | 1.16E-06 mmHg at 25°C | [5] |

| Appearance | Yellow crystalline solid |[1] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. Mass spectrometry data is readily available, while detailed experimental data for IR and NMR are less common in publicly accessible literature.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺: m/z 223. Key Fragments: m/z 176, 165. | [1][6] |

| Infrared (IR) Spectroscopy | Characteristic N-O stretching bands for aromatic nitro compounds expected between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). Spectral zones between 1000 and 1600 cm⁻¹ are useful for discriminating isomers. | [7][11] |

| Gas Chromatography (GC) | Kovats Retention Index (semi-standard non-polar): 364.5 |[1][10] |

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or inhaled and may cause irritation to the skin, mucous membranes, and upper respiratory system.[9] Toxicological studies have identified it as a mutagen that can induce DNA damage.[2][4]

Table 4: Hazard Identification for this compound

| Hazard Class | Statement | Reference |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [9] |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [9] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | May be irritating to mucous membrane and upper respiratory system. | [9] |

| Mutagenicity | Identified as mutagenic and capable of inducing DNA damage. |[2][4] |

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for this compound are proprietary or found within subscription-based scientific literature, the general methodologies for its synthesis and biological evaluation can be summarized.

Synthesis Methodology

The primary method for synthesizing this compound is through the direct nitration of its parent compound, phenanthrene.[2][4]

General Protocol Outline:

-

Reaction Setup: Phenanthrene is dissolved or suspended in a suitable solvent, typically glacial acetic acid.

-

Nitration: A nitrating agent, such as nitric acid, is added to the solution under controlled temperature conditions to promote regioselectivity and minimize the formation of byproducts.[2]

-

Workup and Purification: The reaction mixture is processed to isolate the crude product, which is then purified, often through recrystallization, to yield this compound.

Biological Activity Assessment

The genotoxicity and mutagenicity of this compound are evaluated using a range of established toxicological assays.

-

Mutagenicity Assays: The Ames test, using various strains of Salmonella typhimurium (e.g., TA98), is a standard method to assess the mutagenic potential of nitro-PAHs.[7]

-

DNA Damage Analysis: The effects on DNA are investigated by exposing relevant cell lines or animal models to the compound. Subsequent analysis can include:

-

Comet Assay: To detect DNA strand breaks.

-

Quantification of DNA Adducts: To measure the covalent binding of metabolites to DNA.

-

Gene Expression Analysis: To study the cellular response to DNA damage by measuring the expression levels of key DNA repair genes such as OGG1, MTH1, and XRCC1.

-

Biological Activity and Mechanism of Action

The biological effects of this compound are primarily linked to its metabolism, which can generate reactive intermediates capable of damaging cellular macromolecules, including DNA.

Metabolic Activation

Like other nitro-PAHs, this compound can be metabolized by cellular enzymes. A proposed pathway involves ring oxidation by cytochrome P450 enzymes (like CYP1A) to form reactive epoxide intermediates. These epoxides can then be detoxified by hydrolysis, catalyzed by epoxide hydrolase, to form dihydrodiols.[2] However, the epoxide intermediates themselves are electrophilic and can react with nucleophilic sites on DNA, leading to the formation of DNA adducts and subsequent mutations.

Genotoxicity Mechanism

The genotoxicity of nitro-PAHs is a multi-faceted process. It can be initiated by the metabolic activation described above, leading to the formation of DNA adducts. Additionally, exposure to these compounds can induce oxidative stress, further contributing to cellular damage. This DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR), which attempts to repair the lesion. If the damage is too severe, it can lead to mutations or cell death.

References

- 1. This compound | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [webbook.nist.gov]

- 7. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Nitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in various scientific fields, including environmental science, toxicology, and materials science.[1][2] As a derivative of phenanthrene, its properties are of interest for understanding the environmental fate of PAHs and for the development of new organic electronic materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [3][4] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 113 - 116 °C (235 - 241 °F) | [3] |

| Boiling Point | 413.3 ± 14.0 °C (Predicted) | |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Good solubility in aromatic solvents (toluene, benzene) and chlorinated solvents (chloroform, dichloromethane). Appreciable solubility in acetonitrile, cyclohexane (B81311), and dimethyl sulfoxide. Practically insoluble in water. | |

| CAS Number | 954-46-1 | [3][4] |

| InChI | InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | [4] |

| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)--INVALID-LINK--[O-] | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the characterization of any chemical compound. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.[6][7][8][9] The capillary tube is gently tapped to ensure the sample is packed at the bottom.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[6][7] The apparatus is then heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[6][9] For pure compounds, this range is typically narrow (0.5-1.0 °C).[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the liquid organic compound is placed in a small test tube or fusion tube.[10][11][12]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10][12][13] The test tube is then attached to a thermometer and heated in a heating block or oil bath.[10][11]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[13][14] The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol:

-

Initial Solvent Screening (Water): Approximately 0.1 g of this compound is placed in a test tube, and 3 mL of water is added in portions with vigorous shaking after each addition.[15] The substance's solubility is observed and recorded.

-

Organic Solvent Screening: If the compound is insoluble in water, the test is repeated with various organic solvents such as ethanol, diethyl ether, acetone, toluene, and dichloromethane (B109758) to determine its solubility profile.[15]

-

Acid/Base Solubility: To determine the presence of acidic or basic functional groups, solubility tests are performed using 5% aqueous solutions of sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[15][16] this compound, being neutral, is not expected to dissolve in these aqueous acidic or basic solutions.

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structure and identifying the functional groups of a molecule.

a) UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule.[17][18][19]

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., cyclohexane or acetonitrile).[20]

-

Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.[21]

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm).[19][21] The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[17]

b) Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds.[22][23]

Protocol (Thin Solid Film):

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent like methylene (B1212753) chloride.[24]

-

Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[24][25] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[24]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.[24]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[26]

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[27][28]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the desired NMR experiments (e.g., ¹H NMR, ¹³C NMR) are performed.[28]

-

Data Analysis: The resulting spectra are processed and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which are then used to elucidate the molecular structure.[29][30]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of an organic compound like this compound.

Caption: A flowchart illustrating the logical progression of experiments for characterizing this compound.

Metabolic and Signaling Pathway

This compound, as a nitro-PAH, can undergo metabolic activation and has been shown to be mutagenic, capable of inducing DNA damage.[1] Studies on related nitro-PAHs suggest the involvement of the PI3K/AKT signaling pathway in the cellular response to these compounds.[31] The following diagram illustrates a suggested metabolic pathway and its potential link to cellular signaling.

Caption: A diagram showing the metabolic activation of this compound and its potential downstream effects.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. ej-eng.org [ej-eng.org]

- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 20. ossila.com [ossila.com]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. amherst.edu [amherst.edu]

- 23. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. webassign.net [webassign.net]

- 26. NMR Spectroscopy [www2.chemistry.msu.edu]

- 27. benchchem.com [benchchem.com]

- 28. m.youtube.com [m.youtube.com]

- 29. scribd.com [scribd.com]

- 30. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 31. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Nitrophenanthrene: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for 9-Nitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon of significant interest in toxicological and environmental research. The data presented is curated for professionals engaged in chemical analysis, drug development, and scientific research.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for analytical method development, stoichiometric calculations, and computational modeling.

| Parameter | Value | Citations |

| Chemical Formula | C₁₄H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 223.23 g/mol | [2][4][5] |

| Exact Mass | 223.2268 g/mol | [1][3] |

| CAS Registry Number | 954-46-1 | [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

Synthesis of 9-Nitrophenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 9-nitrophenanthrene, a key intermediate in various fields of chemical research and development. This document details experimental protocols, presents quantitative data for comparison, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a nitro derivative of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon. The introduction of a nitro group at the C9 position significantly influences the electronic properties and reactivity of the phenanthrene core, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, dyes, and materials for organic electronics.[1] The primary route to this compound is through the direct electrophilic nitration of phenanthrene. However, controlling the regioselectivity of this reaction to favor the 9-isomer over other potential isomers is a key challenge.[2] This guide explores the most common and effective methods for its synthesis.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the direct nitration of phenanthrene using various nitrating agents and reaction conditions. The choice of method can influence the yield and isomeric purity of the final product.

Method 1: Direct Nitration with Nitric Acid in Acetic Acid

This is a widely referenced method for the nitration of polycyclic aromatic hydrocarbons.[3][4] By adapting established procedures for similar compounds like anthracene, a reliable synthesis of this compound can be achieved.[5]

Reaction Principle:

The reaction proceeds via an electrophilic aromatic substitution mechanism. Nitric acid in an acidic medium generates the nitronium ion (NO₂⁺), which is the active electrophile. The electron-rich phenanthrene ring attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity, yielding the nitro-substituted phenanthrene. The 9-position of phenanthrene is kinetically favored for electrophilic attack due to the stability of the resulting carbocation intermediate.[2][6]

Experimental Protocol:

-

Materials:

-

Phenanthrene

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Distilled Water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Beakers

-

Heating mantle or hot plate

-

-

Procedure:

-

In a round-bottom flask, suspend phenanthrene in glacial acetic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 1-2 hours) to allow the reaction to proceed to completion.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

To neutralize any residual acid, suspend the crude product in a saturated sodium bicarbonate solution and stir for 15-20 minutes.

-

Filter the product again, wash with distilled water, and air-dry.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

-

Data Presentation:

| Parameter | Value | Reference |

| Reactants | ||

| Phenanthrene | 1.0 eq | Adapted from[5] |

| Glacial Acetic Acid | Solvent | Adapted from[5] |

| Conc. Nitric Acid (70%) | 1.1 - 1.5 eq | Adapted from[5] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Adapted from[7] |

| Reaction Time | 1 - 2 hours | Adapted from[7] |

| Product | ||

| Yield | Moderate to Good (expected) | |

| Appearance | Yellow crystalline solid | [1] |

| Purification | Recrystallization from ethanol |

Method 2: Nitration using Nitric Acid in Acetic Anhydride (B1165640)

This method offers an alternative solvent system that can influence the product distribution. While direct nitration in acetic anhydride can sometimes lead to the formation of addition byproducts, it has been reported to yield this compound.[8]

Reaction Principle:

The mechanism is similar to the nitration in acetic acid, involving the generation of a nitronium ion. Acetic anhydride can react with nitric acid to form acetyl nitrate, which is also a potent nitrating agent.

Experimental Protocol:

-

Materials:

-

Phenanthrene

-

Acetic Anhydride

-

Concentrated Nitric Acid

-

Ice

-

Sodium Bicarbonate Solution

-

Distilled Water

-

Appropriate solvent for chromatography

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Apparatus for column chromatography

-

-

Procedure:

-

Suspend phenanthrene in acetic anhydride in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Add a solution of nitric acid in acetic anhydride dropwise to the cooled suspension.

-

Maintain the reaction at 0°C for the duration of the reaction.

-

After the reaction is complete, quench the reaction by pouring it over ice.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the residue using column chromatography to separate this compound from other isomers and byproducts.

-

Data Presentation:

| Parameter | Value | Reference |

| Reactants | ||

| Phenanthrene | 1.0 eq | [8] |

| Acetic Anhydride | Solvent | [8] |

| Conc. Nitric Acid | Stoichiometric or slight excess | [8] |

| Reaction Conditions | ||

| Temperature | 0 °C | [8] |

| Product | ||

| Yield of this compound | c. 20% | [8] |

| Major Byproduct | 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl | [8] |

| Purification | Column Chromatography |

Visualization of Synthesis Pathways and Workflows

Signaling Pathway: Electrophilic Aromatic Substitution for Nitration of Phenanthrene

References

- 1. CAS 954-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 9-Nitroanthracene - Chempedia - LookChem [lookchem.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Photochemical Properties and Reactivity of 9-Nitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical properties and reactivity of 9-nitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science and materials research. Due to a notable scarcity of specific experimental photophysical data for this compound in peer-reviewed literature, this guide leverages the well-documented properties of the structurally analogous compound, 9-nitroanthracene (B110200), to infer and discuss its expected behavior. The guide covers fundamental photophysical processes, detailed photochemical reaction mechanisms, and robust experimental protocols for characterization. All quantitative data for the analogous compound is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) characterized by a nitro (-NO2) group attached to the phenanthrene (B1679779) backbone. Like other nitro-PAHs, it is of environmental concern due to its formation from atmospheric reactions of PAHs and its potential mutagenic properties.[1] The presence of the nitro group significantly influences the electronic and photophysical properties of the parent phenanthrene molecule, introducing new pathways for energy dissipation and photochemical reactions upon absorption of light.[1]

Understanding the photochemical properties of this compound is crucial for predicting its environmental fate, developing remediation strategies, and harnessing its potential in applications such as photosensitizers or advanced materials.[1] However, a thorough review of the scientific literature reveals a significant lack of quantitative photophysical and photochemical data for this compound itself. In contrast, the closely related compound, 9-nitroanthracene, has been more extensively studied. Given the structural similarity—both being three-ring aromatic systems with a nitro group at the 9-position—the photochemistry of 9-nitroanthracene serves as a valuable proxy for understanding the expected behavior of this compound. This guide will therefore present the known reactivity of this compound and supplement it with quantitative data from 9-nitroanthracene to provide a comprehensive, albeit partially inferred, profile.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of absorption and emission. These properties are dictated by the molecule's electronic structure. For nitro-PAHs like this compound, the presence of the electron-withdrawing nitro group typically leads to very low fluorescence quantum yields and efficient population of the triplet excited state.

Absorption and Emission Spectra

This compound is expected to absorb ultraviolet (UV) and visible light, leading to the excitation of electrons to higher energy singlet states (S_n). The absorption spectrum is anticipated to be complex, with multiple bands corresponding to π-π* transitions of the phenanthrene core.

Fluorescence, the emission of light from the lowest excited singlet state (S_1), is expected to be very weak for this compound. This is a common characteristic of nitroaromatic compounds, where efficient intersystem crossing (ISC) to the triplet manifold provides a dominant non-radiative decay pathway for the S_1 state.

Disclaimer: The following tables summarize the available photophysical data for 9-nitroanthracene, which is used as an analogue for this compound due to the lack of specific data for the latter.

Table 1: UV/Visible Absorption Data for 9-Nitroanthracene

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | Not Reported | Not Reported |

| Acetonitrile | Not Reported | Not Reported |

| Ethanol | ~356, ~420 | Not Reported[2] |

Table 2: Photophysical Constants for 9-Nitroanthracene

| Parameter | Value | Solvent | Notes |

| Fluorescence Quantum Yield (Φ_f) | Very low (<0.01) | Common organic solvents | Typical for nitro-PAHs due to efficient intersystem crossing. |

| Fluorescence Lifetime (τ_f) | Ultrafast (ps range) | Common organic solvents | The S_1 state is rapidly depopulated. |

| Triplet Quantum Yield (Φ_T) | High (~0.6 - 0.9) | Common organic solvents | Intersystem crossing is the major decay path for the S_1 state. |

| Triplet Lifetime (τ_T) | Microseconds (µs) to milliseconds (ms) | Deoxygenated solvents | Highly dependent on solvent and presence of quenchers. |

| Phosphorescence | Observed at low temperatures (77 K) | EPA (Ether/Isopentane/Ethanol) | Emission from the T_1 state to the S_0 ground state.[3] |

Jablonski Diagram

The photophysical processes can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Photochemical Reactivity

The photochemical reactivity of this compound is dominated by reactions originating from its lowest triplet excited state (T_1). The primary and most documented photochemical transformation for analogous 9-nitro-PAHs is a rearrangement of the nitro group, leading to the formation of radical species.

Nitro-Nitrite Rearrangement

Upon excitation to the triplet state, this compound is proposed to undergo a nitro-nitrite rearrangement. This involves the transformation of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO). The resulting nitrite intermediate is unstable and readily undergoes homolytic cleavage of the weak O-N bond. This cleavage produces a phenanthren-9-yloxy radical and a nitrogen monoxide (NO•) radical.[4]

The highly reactive phenanthren-9-yloxy radical can then undergo further reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement, ultimately leading to the formation of stable photoproducts. One of the major photoproducts identified in the photolysis of 9-nitroanthracene is anthraquinone, suggesting that 9,10-phenanthrenequinone is a likely product for this compound.[4]

Photoreduction

In the presence of suitable hydrogen donors, photoreduction of the nitro group can also occur. This process can lead to the formation of nitroso, hydroxylamino, and amino derivatives of phenanthrene. The efficiency of photoreduction is highly dependent on the reaction conditions, particularly the nature of the solvent and the presence of reducing agents.

Table 3: Photochemical Reaction Data (Inferred from 9-Nitroanthracene)

| Reaction Type | Key Intermediates | Major Products | Quantum Yield (Φ_r) |

| Nitro-Nitrite Rearrangement | Triplet excited state, Nitrite intermediate, Anthryloxy radical, NO• | Anthraquinone, 10,10'-Bianthrone | Not Reported |

| Photoreduction | Triplet excited state, Radical anions | Aminoanthracene, Azo compounds | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the photochemical properties and reactivity of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M, 5x10⁻⁶ M).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range (e.g., 200-600 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution, then fill it and record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

For each λ_max, plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of this plot is the molar absorptivity (ε).

-

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

Dilute solution of this compound (Absorbance < 0.1 at excitation wavelength)

-

Spectroscopic grade solvent

-

Fluorescence cuvettes (4-sided polished quartz)

-

Spectrofluorometer

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Emission Spectrum:

-

Set the excitation monochromator to a wavelength of high absorbance (determined from the UV-Vis spectrum).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., from λ_ex + 10 nm to 700 nm).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify any background signals.

Determination of Photochemical Reaction Quantum Yield (Φ_r)

Objective: To quantify the efficiency of the photodegradation of this compound using chemical actinometry.

Materials:

-

Solution of this compound in a suitable solvent.

-

Potassium ferrioxalate (B100866) actinometer solution (0.006 M).

-

1,10-phenanthroline (B135089) solution.

-

Buffer solution (e.g., sodium acetate).

-

Photochemical reactor with a monochromatic light source (e.g., lamp with a bandpass filter).

-

UV-Vis spectrophotometer.

-

HPLC system for product/reactant analysis.

Protocol:

Part A: Photon Flux Determination (Actinometry)

-

Place a known volume of the potassium ferrioxalate actinometer solution in the photochemical reactor.

-

Irradiate the solution for a specific, short period of time, ensuring less than 10% conversion.

-

Take an aliquot of the irradiated solution and add the 1,10-phenanthroline and buffer solutions. This forms a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the colored complex at its λ_max (~510 nm).

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law and the known molar absorptivity of the complex.

-

Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer at the irradiation wavelength.

Part B: Sample Photolysis

-

Place an identical volume of the this compound solution in the same photochemical reactor.

-

Irradiate the sample for a known period of time under the exact same conditions as the actinometer.

-

Monitor the disappearance of this compound or the formation of a specific photoproduct over time using HPLC.

-

Calculate the moles of this compound reacted (or product formed).

Part C: Quantum Yield Calculation

-

The reaction quantum yield (Φ_r) is calculated as: Φ_r = (moles of reactant consumed) / (moles of photons absorbed)

-

The moles of photons absorbed can be determined from the photon flux measured in Part A and the fraction of light absorbed by the sample solution.

Conclusion

This compound exhibits a rich and complex photochemistry that is characteristic of nitro-polycyclic aromatic hydrocarbons. While specific quantitative photophysical data for this compound remains limited, a comprehensive understanding of its behavior can be inferred from its structural analogue, 9-nitroanthracene. The primary photochemical pathway is expected to proceed through an excited triplet state, involving a nitro-nitrite rearrangement to form radical intermediates that lead to degradation products such as 9,10-phenanthrenequinone. Key properties include very low fluorescence, efficient intersystem crossing, and a susceptibility to photodegradation. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of this compound and other related nitro-PAHs. Further research is warranted to determine the precise quantitative photophysical and photochemical parameters of this compound to better assess its environmental impact and potential technological applications.

References

- 1. Anthracene, 9-nitro- [webbook.nist.gov]

- 2. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysics and photochemistry of nitroanthracenes. Part 1.—Primary processes in the photochemical reactions of 9-benzoyl-10-nitroanthracene and 9-cyano-10-nitroanthracene studied by steady-state photolysis and nanosecond laser photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Formation of 9-Nitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Nitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant environmental and toxicological interest. Primarily formed from the atmospheric nitration of its parent compound, phenanthrene (B1679779), and emitted from combustion sources, its presence in the environment poses potential health risks due to its mutagenic properties. This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their understanding and future investigations of this important environmental contaminant.

Environmental Sources of this compound

This compound is introduced into the environment through both direct emissions from combustion processes (primary sources) and secondary formation in the atmosphere.

Primary Sources: Combustion Emissions

Incomplete combustion of organic materials is a major primary source of this compound. Key emission sources include:

-

Diesel Engine Exhaust: Diesel exhaust is a significant contributor to urban air pollution and has been identified as a primary source of various nitro-PAHs, including this compound. The formation of this compound in diesel engines is influenced by engine load and the type of aftertreatment systems used.

-

Gasoline Engine Exhaust: While generally emitting lower levels of PAHs and nitro-PAHs compared to diesel engines, gasoline engines also contribute to the atmospheric burden of these compounds.

-

Industrial Processes: Industrial activities involving high-temperature combustion, such as in power plants and incineration facilities, can release phenanthrene and its nitrated derivatives into the atmosphere.

Secondary Sources: Atmospheric Formation

The predominant source of this compound in the environment is its secondary formation from the atmospheric reactions of gaseous phenanthrene. Phenanthrene is one of the most abundant PAHs in polluted urban atmospheres. Its atmospheric degradation is primarily initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night, in the presence of nitrogen oxides (NOₓ).

Formation Mechanisms of this compound

The formation of this compound can occur through both gas-phase and heterogeneous reactions.

Gas-Phase Formation

Gas-phase reactions are the principal pathway for the atmospheric formation of this compound. The process is initiated by the reaction of phenanthrene with atmospheric oxidants:

-

Daytime Chemistry (OH Radical-Initiated): During the day, the hydroxyl radical (OH) is the primary oxidant that reacts with phenanthrene. The reaction proceeds through the addition of the OH radical to the aromatic ring, followed by subsequent reactions with nitrogen dioxide (NO₂) to form this compound among other products.

-

Nighttime Chemistry (NO₃ Radical-Initiated): At night, in the absence of sunlight, the nitrate radical (NO₃) becomes the dominant oxidant. The reaction of phenanthrene with the NO₃ radical, in the presence of NO₂, leads to the formation of nitrophenanthrene isomers, including the 9-isomer.

Heterogeneous Formation

Heterogeneous reactions involve the nitration of phenanthrene adsorbed on the surface of atmospheric particulate matter. These reactions are influenced by the composition of the particulate matter, the concentration of nitrogen dioxide (NO₂), and environmental conditions such as humidity. While generally considered a less significant pathway compared to gas-phase reactions for phenanthrene, it can be an important formation route for other PAHs.

Quantitative Data on this compound Concentrations

The following tables summarize the reported concentrations of nitrophenanthrenes in various environmental matrices. It is important to note that many studies report concentrations of total nitrophenanthrenes or other isomers, with specific data for this compound being less common.

Table 1: Concentration of Nitrophenanthrenes in Diesel Exhaust

| Vehicle/Engine Type | Aftertreatment System | Nitrophenanthrene Isomer(s) | Concentration Range | Reference |

| Diesel Vehicle | Oxidation Catalyst (DOC) | 9-Nitroanthracene (as a surrogate) | Not explicitly quantified for this compound, but nitro-PAHs were detected. | |

| Diesel Vehicle | Particulate & NOₓ Reduction (DPNR) | 9-Nitroanthracene (as a surrogate) | Lower emissions compared to DOC. | |

| Diesel Vehicle | Selective Catalytic Reduction (SCR) | 9-Nitroanthracene (as a surrogate) | Lower emissions compared to DOC. | |

| Heavy-Duty Diesel Vehicles | Various | ΣNPAHs (6 compounds) | 0.351 µg/kWh |

**Table 2: Concentration of

Toxicological Profile of 9-Nitrophenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention from the scientific community due to its presence in the environment and its potential toxicological effects. As a derivative of phenanthrene (B1679779), a common environmental pollutant, this compound is formed through nitration reactions, often in the atmosphere. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its genotoxicity, metabolic activation, and potential mechanisms of action. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 954-46-1 |

| Appearance | Yellow crystalline solid |

| Melting Point | 113 - 116 °C |

Toxicology Profile

Acute and Repeated-Dose Toxicity

Currently, there is a lack of publicly available quantitative data on the acute toxicity (e.g., LD50) and repeated-dose toxicity (e.g., No-Observed-Adverse-Effect Level - NOAEL) of this compound. The safety data sheet for this compound indicates that it is harmful if swallowed or inhaled and may cause irritation to the mucous membranes and upper respiratory system[1]. Further studies are required to establish a comprehensive profile of its acute and chronic toxicity.

Genotoxicity

This compound has been identified as a mutagenic compound, capable of inducing genetic damage. Its genotoxicity is a significant area of concern, and various studies have been conducted to elucidate its mutagenic potential.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that this compound is mutagenic in Salmonella typhimurium strains. The mutagenicity of nitrophenanthrenes is influenced by the activity of nitroreductase and O-acetyltransferase enzymes within the bacterial strains[2].

| Strain | Metabolic Activation (S9) | Result | Revertants/nmol |

| TA100 | Not specified | Mutagenic | 438[2] |

| YG1029 (O-acetyltransferase-overproducing) | Not specified | Highly Mutagenic | 16728[2] |

These results indicate that the metabolic activation of this compound, particularly through O-acetyltransferase activity, significantly enhances its mutagenic potential[2].

Carcinogenicity

There is a lack of specific in vivo carcinogenicity bioassays for this compound in the public domain. However, as a member of the nitro-PAH class of compounds, which includes known carcinogens, its potential carcinogenicity is a significant concern. The International Agency for Research on Cancer (IARC) has not classified this compound specifically. For comparison, the related compound 9-nitroanthracene (B110200) is classified by IARC as Group 3, "Not classifiable as to its carcinogenicity to humans"[3]. Given the genotoxic nature of this compound, further investigation into its carcinogenic potential is warranted.

Experimental Protocols

Ames Test Protocol (General)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Bacterial Strains: Select appropriate S. typhimurium strains (e.g., TA98, TA100) and their derivatives with enhanced sensitivity (e.g., YG1029).

-

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism. The test is conducted with and without the S9 mix.

-

Exposure: Mix the bacterial culture, the test compound (this compound) at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay Protocol (General)

The comet assay is a method for quantifying DNA damage in individual cells.

-

Cell Preparation: Expose the selected cell line to various concentrations of this compound for a defined period.

-

Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been extensively studied. However, based on its structure as a nitro-PAH and its genotoxic properties, it is plausible that its mechanism of action involves metabolic activation to reactive intermediates that form DNA adducts, leading to cellular stress responses.

Metabolic Activation of this compound

The metabolic activation of this compound is a critical step in its genotoxicity. A proposed pathway involves the following steps:

-

Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A, catalyze the oxidation of the phenanthrene ring.

-

Nitroreduction: The nitro group is reduced to a nitroso and then to a hydroxylamine (B1172632) derivative. This step is often carried out by cytosolic and microsomal reductases.

-

Esterification: The N-hydroxyarylamine can be further activated by O-esterification (e.g., acetylation by N,O-acetyltransferases).

-

Formation of Reactive Intermediates: These enzymatic steps lead to the formation of highly reactive electrophilic species, such as nitrenium ions, which can then bind covalently to DNA, forming DNA adducts.

Potential Involvement of Stress-Response Pathways

While direct evidence is lacking for this compound, DNA damage induced by genotoxic agents typically activates stress-response signaling pathways, such as:

-

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is too severe.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Genotoxic stress can modulate MAPK signaling, contributing to the cellular outcome.

-

Apoptosis Pathway: The formation of DNA adducts and the resulting cellular stress can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Further research is necessary to specifically delineate the role of these and other signaling pathways in the cellular response to this compound exposure.

Conclusion

This compound is a genotoxic compound that undergoes metabolic activation to reactive intermediates capable of damaging DNA. Its mutagenicity has been demonstrated in bacterial assays, with a significant enhancement of its effect by metabolic enzymes. While there is a clear indication of its genotoxic potential, a comprehensive toxicological profile, including quantitative data on acute and chronic toxicity and in vivo carcinogenicity, is still lacking. Future research should focus on filling these knowledge gaps to better understand the risks associated with human and environmental exposure to this compound. A deeper investigation into the specific signaling pathways affected by this compound will also be crucial for elucidating its mechanisms of toxicity and for developing potential strategies for mitigation.

References

An In-Depth Technical Guide on the Mutagenicity and DNA Damage Potential of 9-Nitrophenanthrene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

9-Nitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant environmental and toxicological concern.[1] Nitro-PAHs are formed during incomplete combustion processes and can be detected in atmospheric particulate matter.[1] As a derivative of phenanthrene (B1679779), this compound is recognized for its mutagenic properties and its capacity to induce DNA damage, posing potential health risks.[1][2] Understanding the mechanisms of its genotoxicity is crucial for environmental risk assessment and for professionals in fields where exposure to combustion byproducts is a concern.[1][3] This guide provides a comprehensive overview of the metabolic activation, DNA damage pathways, and genotoxic effects of this compound, supported by experimental evidence and detailed protocols.

Mechanisms of Genotoxicity

The genotoxicity of this compound, like many nitro-PAHs, is not inherent to the parent molecule but arises from its metabolic transformation into reactive intermediates that can interact with cellular macromolecules, primarily DNA.

Metabolic Activation

Metabolic activation is a prerequisite for the mutagenic activity of most PAHs and nitro-PAHs.[4] For this compound, this process can occur via two primary pathways: nitroreduction and ring oxidation.

-

Nitroreduction: This pathway involves the reduction of the nitro group (-NO₂) to form highly reactive electrophilic intermediates, such as the nitroso (-NO) and N-hydroxyamino (-NHOH) derivatives. This conversion is often catalyzed by bacterial nitroreductases, which explains the direct-acting mutagenicity observed in bacterial assays like the Ames test.[5][6] These intermediates can form covalent adducts with DNA.

-

Ring Oxidation: In mammalian systems, the aromatic rings of this compound can be oxidized by cytochrome P450 (CYP) enzymes to form epoxides.[5][7] These epoxides are also reactive intermediates. A combination of ring oxidation followed by nitroreduction can produce ultimate carcinogens that are highly reactive towards DNA.[5] Studies on the related compound 9-nitroanthracene (B110200) have shown it can be metabolized by rat liver microsomes to form stable 1,2- and 3,4-epoxides.[7]

DNA Adduct Formation

The reactive metabolites generated through nitroreduction or ring oxidation are electrophilic and can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[8] The formation of these adducts is a critical initiating event in chemical carcinogenesis.[9] The predominant adducts for many PAHs and their derivatives are formed at the N² and C8 positions of guanine.[8][10] These bulky lesions distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription, which can lead to mutations if not properly repaired.[11]

Oxidative Stress

In addition to forming adducts, exposure to this compound can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[12] Studies on the related isomer 9-nitroanthracene (9-NA) have demonstrated that it can elevate levels of oxidative stress markers in rat tissues.[13][14] ROS can damage DNA directly by causing single- and double-strand breaks and by oxidizing DNA bases, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being a common and highly mutagenic lesion.[2][15] This lesion can lead to G:C to T:A transversion mutations if not repaired.[16]

Evidence of Mutagenicity and DNA Damage

The genotoxic potential of this compound and related compounds has been evaluated in various in vitro and in vivo test systems.

In Vitro Studies

-

Ames Test: The bacterial reverse mutation assay, or Ames test, is widely used to detect mutagenic properties.[17] Nitro-PAHs are often potent, direct-acting mutagens in this assay, particularly in Salmonella typhimurium strains like TA98, which is sensitive to frameshift mutagens.[5][18] The mutagenicity is dependent on the bacterial nitroreductases that activate the compound.[5] A study of nitrophenanthrene isomers found a good linear relationship between their simulated Raman spectra and their mutagenic activity in strain TA98, indicating that this compound is mutagenic in this system.[19]

-

SOS/Chromotest: In the SOS/Chromotest using Escherichia coli PQ37, which measures the induction of the SOS DNA repair system, many nitro-PAHs show high genotoxicity, often without the need for an external metabolic activation system (S9 mix).[20]

-

Mammalian Cell Assays: In mammalian cells, genotoxic effects including the induction of unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations have been documented for nitroarenes.[5]

In Vivo Studies

Animal studies provide crucial data on the effects of chemicals in a whole organism. While specific quantitative data for this compound is limited in the provided results, studies on the closely related compound 9-nitroanthracene (9-NA) in rats offer valuable insights. These studies demonstrate that exposure can cause significant DNA damage in lung and heart tissues.[2][14]

The tables below summarize representative quantitative data from in vivo studies on 9-nitroanthracene, which can serve as a surrogate to understand the potential effects of this compound.

Table 1: DNA Damage in Rat Lungs Following Intratracheal Instillation of 9-Nitroanthracene (9-NA) (Data derived from studies on 9-NA as a representative nitro-PAH)[13][21]

| Treatment Group | Dose (mg/kg body weight) | Comet Assay (% Tail DNA) | 8-OH-dG Formation (ng/mg DNA) |

| Control | 0 | Baseline | Baseline |

| 9-NA Low Dose | 1.3 x 10⁻⁵ | No significant increase | No significant increase |

| 9-NA Medium Dose | 4.0 x 10⁻⁵ | Significant increase | Significant increase |

| 9-NA High Dose | 1.2 x 10⁻⁴ | Significant increase | Significant increase |

| PM₂.₅ | 1.5 | Significant increase | Significant increase |

Table 2: Expression of DNA Repair Genes in Rat Lungs (Data derived from studies on 9-NA as a representative nitro-PAH)[13][21]

| Treatment Group | Dose (mg/kg body weight) | OGG1 Expression | MTH1 Expression | XRCC1 Expression |

| Control | 0 | Baseline | Baseline | Baseline |

| 9-NA (High Dose) | 1.2 x 10⁻⁴ | Increased | Inhibited | Inhibited |

| PM₂.₅ | 1.5 | Increased | Inhibited | Inhibited |

These results indicate that higher doses of 9-NA induce DNA strand breaks (measured by the Comet assay) and oxidative DNA damage (8-OH-dG formation).[13][21] Interestingly, the cellular response involves the upregulation of OGG1 (a glycosylase involved in base excision repair of 8-oxo-dG) but inhibition of other key repair genes like MTH1 and XRCC1, suggesting a complex and potentially overwhelmed DNA damage response.[13][21]

Cellular DNA Damage Response

When cells are exposed to genotoxic agents like this compound, a complex network of DNA damage response (DDR) pathways is activated to detect the damage, signal its presence, and promote repair.[11]

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting lesions, such as those caused by oxidation (e.g., 8-oxo-dG).[16] The upregulation of the OGG1 gene in response to 9-NA exposure is indicative of BER activation.[13][21]

-

Nucleotide Excision Repair (NER): NER is the main pathway for removing bulky, helix-distorting lesions, such as the DNA adducts formed by this compound's reactive metabolites.[11]

-

Single-Strand and Double-Strand Break Repair: DNA strand breaks induced by ROS are repaired by dedicated pathways, including Single-Strand Break Repair (SSBR), which involves proteins like XRCC1, and Double-Strand Break Repair (via homologous recombination or non-homologous end joining).[11]

The ultimate fate of the cell depends on the extent of the damage and the efficiency of the repair. If the damage is successfully repaired, the cell returns to its normal state. However, if the damage is overwhelming or if the repair is error-prone, it can lead to mutations, genomic instability, or cell death (apoptosis).

Experimental Protocols

Detailed and standardized protocols are essential for assessing the genotoxicity of chemical compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[22] The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[17]

Methodology:

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100) in nutrient broth.[18]

-

Metabolic Activation: Prepare the S9 mix from the liver homogenates of rats induced with Aroclor 1254 or a similar agent. This mix contains CYP enzymes and cofactors needed to simulate mammalian metabolism. Assays are run with and without the S9 mix.[18]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer.[23]

-

Plating: Add molten top agar (B569324) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (His+) on each plate. A dose-dependent increase of at least two times the spontaneous background mutation rate is typically considered a positive result.[23]

-

Controls: Include a vehicle control (solvent only) and positive controls (known mutagens like 2-aminoanthracene (B165279) for +S9 plates and 2-nitrofluorene (B1194847) for -S9 plates with TA98).[23]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[24]

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest or from a cell culture exposed to the test compound.

-

Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide pre-coated with normal-melting-point agarose.[25]

-

Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid".

-

Unwinding (Alkaline Version): Place the slides in a horizontal gel electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA. This step reveals single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).[25]

Conclusion

This compound is a genotoxic environmental contaminant that poses a potential health risk. Its mutagenicity is driven by metabolic activation into reactive intermediates that can form bulky DNA adducts and induce oxidative stress, leading to DNA strand breaks and oxidative base lesions. In vitro assays confirm its mutagenic potential, while in vivo studies on related compounds demonstrate its ability to cause significant DNA damage in mammalian tissues. The cellular response to this damage is complex, involving multiple DNA repair pathways. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for accurate risk assessment and the development of strategies to mitigate exposure to this and other hazardous nitro-PAHs.

References

- 1. nbinno.com [nbinno.com]

- 2. Effects of ambient PM2.5 and 9-nitroanthracene on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitro group orientation, reduction potential, and direct-acting mutagenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effects of ambient PM2.5 and 9-nitroanthracene on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 14. Effects of Ambient Atmospheric PM2.5, 1-Nitropyrene and 9-Nitroanthracene on DNA Damage and Oxidative Stress in Hearts of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. biotoxicity.com [biotoxicity.com]

- 18. academicjournals.org [academicjournals.org]

- 19. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 22. youtube.com [youtube.com]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 9-Nitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 9-nitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science and organic chemistry. This document details the compound's thermal and photochemical stability, outlines its degradation through photolytic, chemical, and biological pathways, and provides detailed experimental protocols for studying these processes. All quantitative data are summarized in tables for clarity, and key pathways and workflows are illustrated with diagrams.

Stability of this compound

This compound is a yellow crystalline solid that is relatively stable under standard laboratory conditions.[1] However, its stability is significantly influenced by heat and ultraviolet radiation.

Thermal Stability

The thermal properties of this compound are critical for its safe handling, storage, and in applications involving elevated temperatures. Like many nitroaromatic compounds, it is susceptible to exothermic decomposition upon heating.[2]

Table 1: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 113-117 °C | [2][3] |

| Boiling Point | 413.3 °C (Predicted) | [2][3] |

| Decomposition | Expected to decompose before its theoretical boiling point. | [2] |

Photochemical Stability

This compound is susceptible to photodegradation when exposed to ultraviolet (UV) light.[2][8] This instability is a key factor in its environmental fate and has implications for its use in materials science where exposure to light is a factor. While a specific quantum yield for the photodegradation of this compound is not documented in the reviewed literature, the concept is defined as the number of degraded molecules per photon absorbed.[9] For the related compound 9-methyl-10-nitroanthracene (B1615634), a photodegradation half-life of 14 minutes has been reported in a chloroform (B151607) solution under UVA irradiation.[10]

Degradation Pathways

The degradation of this compound can proceed through photochemical, chemical, and biological routes. Each pathway involves distinct mechanisms and leads to a variety of transformation products.

Photodegradation Pathway

Upon absorption of UV radiation, this compound can undergo a nitro-nitrite rearrangement, followed by cleavage of the O-NO bond to form a phenanthroxyl radical and a nitric oxide (NO) radical.[1] This is a common pathway for nitroaromatic compounds. The phenanthroxyl radical can then undergo further reactions, potentially leading to the formation of 9,10-phenanthrenequinone (also referred to as anthraquinone (B42736) in some sources).[2][8]

Chemical Degradation Pathways

This compound is reactive towards strong oxidizing agents like ozone and can be reduced at the nitro group by various chemical reducing agents.

Ozone is known to react readily with the 9,10-double bond of the phenanthrene (B1679779) core, which is the most electron-rich and susceptible to electrophilic attack.[11] This reaction typically forms an unstable primary ozonide, which rearranges and, upon reductive workup, cleaves the ring to form a dialdehyde (B1249045).

The nitro group of this compound is readily reduced to an amino group, forming 9-aminophenanthrene (B1211374). This is a common transformation for nitroaromatic compounds and can be achieved with various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. Further reactions are also possible; for instance, nucleophilic amination can lead to the formation of 9-amino-10-nitrophenanthrene.[12]

Potential Biodegradation Pathways

While no studies have specifically detailed the microbial degradation of this compound, pathways can be inferred from research on the parent compound, phenanthrene, and other nitroaromatics. Bacteria, such as those from the genera Pseudomonas and Sphingomonas, are known to degrade phenanthrene.[13][14] The degradation is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring.

Two primary initial steps are plausible for this compound:

-

Dioxygenase Attack: A dioxygenase could attack an unsubstituted ring of the phenanthrene core, leading to a diol intermediate. This would be followed by ring cleavage and further degradation, similar to the pathway for phenanthrene itself.

-

Nitroreductase Attack: A nitroreductase could first reduce the nitro group to a hydroxylamino or amino group. The resulting 9-aminophenanthrene could then be degraded via dioxygenase attack.

Experimental Protocols

This section provides detailed methodologies for investigating the degradation of this compound.

General Experimental Workflow